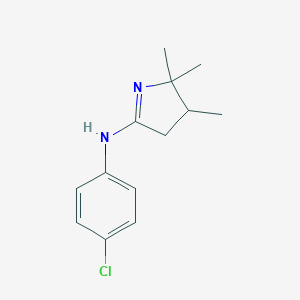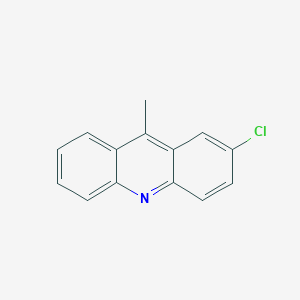
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic analog of natural products and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB.
Biochemical and Physiological Effects:
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit significant biochemical and physiological effects. It has been found to exhibit significant anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to inhibit the growth of cancer cells, making it a potentially useful chemotherapeutic agent. Additionally, this compound has been found to exhibit anti-inflammatory activity, making it a potentially useful agent for treating inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to study its potential use as a chemotherapeutic agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound. Furthermore, the potential use of this compound as an anti-inflammatory agent should be further explored. Finally, there is a need for further research to improve the solubility of this compound in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential use as a chemotherapeutic agent and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in vivo.
Méthodes De Synthèse
The synthesis of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved using various methods. One of the most commonly used methods involves the condensation of 2-acetylthiophene with 4-methylbenzoyl chloride in the presence of a base such as sodium hydride. The resulting product is then reacted with 2-hydroxypropylamine and hydroxylamine to yield the final product.
Applications De Recherche Scientifique
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-tumor activity and has been studied for its potential use as a chemotherapeutic agent. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C19H19NO4S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H19NO4S/c1-11-5-7-13(8-6-11)17(22)15-16(14-4-3-9-25-14)20(10-12(2)21)19(24)18(15)23/h3-9,12,16,21-22H,10H2,1-2H3/b17-15+ |
Clé InChI |
SQBQMFHXXAFTHX-BMRADRMJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC(C)O)C3=CC=CS3)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CS3)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CS3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)
![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)
![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)








![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)